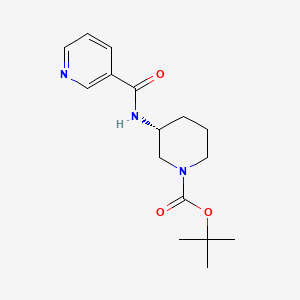

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(pyridine-3-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIYSJOICNDHG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.

Introduction of the Nicotinamide Moiety: The nicotinamide group can be introduced through a nucleophilic substitution reaction, where a suitable nicotinoyl chloride reacts with the piperidine derivative under basic conditions.

Protection of the Amine Group: The tert-butyl group is introduced to protect the amine group, typically through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nicotinoyl chloride, tert-butyl chloroformate.

Major Products Formed

Oxidation: N-oxides of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate.

Reduction: Amines derived from the reduction of the nicotinamide moiety.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Differences :

- The iodomethyl analog (higher molecular weight) is more reactive in cross-coupling reactions than bromomethyl, making it critical for constructing complex drug candidates like Elironrasib .

- Nicotinamide substitution (aromatic heterocycle) offers distinct electronic and steric profiles compared to halogenated groups, likely influencing target binding in kinase inhibitors.

Amine-Functionalized Derivatives

Key Differences :

- The 4-aminophenyl analog is costlier due to its use in high-value intermediates, whereas nicotinamido derivatives may offer enhanced bioavailability in CNS-targeting drugs.

Heterocyclic and Carboxamide Derivatives

Key Differences :

- The pyrazolo-pyrimidine analog’s extended π-system is tailored for kinase active-site binding, whereas nicotinamido may favor NAD(P)-dependent enzyme interactions.

Pyrrolidine Analogs

Key Differences :

- Piperidine derivatives (6-membered ring) generally exhibit higher conformational flexibility than pyrrolidines (5-membered), impacting target selectivity.

- The nicotinamido group’s planar pyridine ring contrasts with pyrrolidine’s saturated structure, altering electronic properties and solubility.

Biological Activity

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds have gained attention due to their diverse biological activities, including enzyme inhibition, receptor modulation, and potential therapeutic applications in various diseases. This article explores the biological activity of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- CAS Number : 1286208-72-7

- Molecular Weight : 234.29 g/mol

The compound features a piperidine ring with a tert-butyl group and a nicotinamide moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that piperidine derivatives can act as enzyme inhibitors and modulate receptor activity. Specifically, (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate may interact with various targets in the central nervous system and other tissues, potentially influencing neurotransmitter systems.

Enzyme Inhibition

Piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Receptor Modulation

The nicotinamide component may allow this compound to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including cognition and muscle contraction. Modulation of these receptors can have significant implications for treating neurodegenerative diseases.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of acetylcholinesterase and butyrylcholinesterase |

| Receptor Modulation | Interaction with nicotinic acetylcholine receptors |

| Antimicrobial Properties | Some piperidine derivatives exhibit antimicrobial effects against various pathogens |

| Neuroprotective Effects | Potential protective effects in neurodegenerative models |

Case Studies and Research Findings

- Cognitive Enhancement : A study explored the effect of piperidine derivatives on cognitive functions in animal models. The results indicated that compounds similar to (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate enhanced memory retention and learning capabilities by modulating cholinergic pathways .

- Antimicrobial Activity : Research has demonstrated that certain piperidine derivatives possess significant antimicrobial properties. This suggests that (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate may also exhibit similar effects against bacterial strains .

- Neuroprotective Studies : In vitro studies have shown that compounds with structural similarities to (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate, and what key reaction conditions ensure high yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. For analogous piperidine derivatives, the tert-butyl carbamate group is introduced via coupling reactions under basic conditions (e.g., triethylamine in dichloromethane) . Enantiomeric purity is achieved using chiral catalysts or resolving agents during the coupling of nicotinamide to the piperidine ring. For example, intermediates like tert-butyl 3-aminopiperidine-1-carboxylate are functionalized with nicotinamide using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for structural confirmation and stereochemical analysis?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the piperidine ring protons show characteristic splitting .

- X-ray Crystallography : Resolves absolute stereochemistry. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, ensuring accurate bond length/angle measurements .

- Chiral HPLC : Validates enantiopurity by separating R and S isomers using chiral stationary phases (e.g., amylose-based columns) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS data for structurally similar tert-butyl piperidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during nicotinamide coupling to the piperidine ring?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency. Avoid protic solvents to reduce competitive hydrolysis .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation reactions by activating the carbonyl group .

- Temperature Control : Maintain 0–20°C during coupling to suppress side reactions like tert-butyl deprotection .

- Workup : Use aqueous extraction (e.g., NaHCO) to remove unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. What strategies resolve discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer :

- Scale Effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., 1.2 equivalents of nicotinamide) to compensate for inefficiencies .

- Analytical Cross-Validation : Compare LC-MS and H NMR data across studies to identify impurities (e.g., tert-butyl cleavage products) that reduce yield .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl (1650–1750 cm) and amine (3300 cm) peaks, ensuring completion before workup .

Q. In computational studies, which parameters are critical for predicting binding affinity to nicotinamide-dependent enzymes?

- Methodological Answer :

- Docking Studies : Prioritize hydrogen bonding between the nicotinamide moiety and enzyme active sites (e.g., NAD binding pockets). Software like AutoDock Vina optimizes ligand conformations .

- Molecular Dynamics (MD) : Simulate solvated systems (≥100 ns) to assess stability of the tert-butyl group in hydrophobic pockets. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer) at the nicotinamide-enzyme interface using Gaussian or ORCA .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of tert-butyl carbamate derivatives under basic conditions?

- Methodological Answer :

- Controlled Experiments : Replicate reactions under varying pH (e.g., 7–12) and monitor tert-butyl cleavage via TLC or HPLC .

- Protection Strategies : Use acid-labile protecting groups (e.g., Boc) for the piperidine nitrogen if basic conditions are unavoidable .

- Literature Synthesis : Cross-reference protocols from PubChem and Sigma-Aldrich derivatives to identify consensus conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.